4-Carbomethoxymethyl azetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 2-(4-oxoazetidin-2-yl)acetate |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)3-4-2-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
RXHXPUPRSNKIGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Carbomethoxymethyl Azetidin 2 One and Analogues
Chemoenzymatic Approaches to (+)-4-(Carbomethoxymethyl)azetidinone
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, providing a powerful strategy for constructing complex chiral molecules. beilstein-journals.orgresearchgate.net This approach is particularly advantageous for the synthesis of optically active β-lactams.
Pig Liver Esterase-Mediated Hydrolysis in Chiral Synthesis
Pig liver esterase (PLE) is a versatile and widely utilized enzyme in asymmetric synthesis due to its ability to selectively hydrolyze ester groups. ciac.jl.cnwikipedia.org This enantioselective hydrolysis can be applied to prochiral or racemic esters to yield chiral carboxylic acids and alcohols, which are valuable building blocks for synthesis. wikipedia.orgresearchgate.net Specifically, PLE can catalyze the hydrolysis of diesters in a stereoselective manner, affording acid-ester products with high optical purity. ciac.jl.cn The enzyme's active site contains a critical serine residue that facilitates hydrolysis. The stereoselectivity arises from the preferential binding of one enantiotopic ester group in the enzyme's chiral active site, allowing it to be positioned correctly for catalysis. wikipedia.org
The application of PLE in the synthesis of chiral precursors for β-lactams has been demonstrated through the hydrolysis of 3-substituted glutaric acid diesters. psu.edu This method provides access to enantiomerically enriched acid-esters that can be further elaborated into chiral lactones, key intermediates for various natural products. psu.edu The pro-S enantiotopic specificity of PLE-catalyzed hydrolysis of these substrates is a general phenomenon, allowing for the preparation of optically pure products. psu.edu
Enantiomeric Purity Considerations in Chemoenzymatic Pathways
Achieving high enantiomeric purity is a critical aspect of synthesizing biologically active molecules. In chemoenzymatic pathways utilizing enzymes like PLE, the enantiomeric excess (e.e.) of the product is a key measure of the reaction's success. Factors such as pH and the presence of co-solvents can significantly influence the stereoselectivity of the enzymatic hydrolysis. researchgate.net For instance, optimizing reaction conditions, such as performing the hydrolysis at a lower temperature in an aqueous-organic solvent mixture, can dramatically increase the enantiomeric excess of the resulting acid ester. researchgate.net
It has been observed that at a controlled pH of 7, PLE-catalyzed hydrolysis proceeds with high stereospecificity, minimizing competing chemical hydrolysis that can occur at higher pH values and reduce the optical purity of the product. psu.edu This precise control over reaction conditions is crucial for obtaining products with nearly 100% e.e., which are essential for the synthesis of enantiomerically pure pharmaceuticals. psu.edu
[2+2] Cycloaddition Reactions in Azetidin-2-one (B1220530) Formation
The [2+2] cycloaddition reaction is a cornerstone in the synthesis of the azetidin-2-one ring system. This formal cycloaddition can be achieved through various methods, with the Staudinger reaction and ketene-imine cycloadditions being the most prominent.
Staudinger Reaction Derivatives for Azetidinone Scaffolds
The Staudinger reaction, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine, remains one of the most general and widely used methods for constructing the β-lactam core. mdpi.comorganic-chemistry.org This reaction can be highly stereoselective, and the stereochemical outcome (cis or trans) is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Ketenes can be generated in situ from various precursors, such as acyl chlorides, in the presence of a tertiary amine. mdpi.com
The versatility of the Staudinger reaction allows for the synthesis of a wide array of substituted 2-azetidinones. For example, by using chiral imines or chiral ketene precursors, enantiopure β-lactams can be synthesized. mdpi.comacs.org The reaction mechanism is complex and involves a zwitterionic intermediate, with the stereoselectivity arising from the competition between direct ring closure and isomerization of this intermediate. organic-chemistry.org
| Reactant 1 (Imine) | Reactant 2 (Ketene Source) | Base/Catalyst | Product (Azetidinone) | Key Feature |
| N-aryl imines | Acetyl chloride | Triethylamine (B128534) | 3-unsubstituted β-lactams | Synthesis of β-lactams with various aromatic substituents. mdpi.com |
| Chiral imine from di-p-anisylmethylamine | Diketene | - | 3,4-cis-3-acetyl-β-lactam | Highly diastereoselective cycloaddition. researchgate.net |
| N-(chrysen-6-yl)imines | Ketenes from (+)-car-3-ene | Microwave | trans-Azetidinones | High stereoselectivity and use of a chiral auxiliary. mdpi.com |
| Schiff bases | Chloroacetyl chloride | Triethylamine | 1-Acetamido-3-chloro-2-azetidinones | Conventional and microwave-assisted synthesis. mdpi.com |
Ketene-Imine Cycloadditions and Structural Diversity
Ketene-imine cycloadditions provide a powerful tool for generating structural diversity in azetidin-2-one derivatives. By varying the substituents on both the ketene and the imine, a vast library of β-lactam compounds can be accessed. mdpi.com This method is not limited to simple alkyl or aryl substituents; it can also be used to link the β-lactam ring to other bioactive heterocyclic systems, creating hybrid molecules with potentially novel biological activities. mdpi.com
The reaction conditions, including the choice of solvent and the use of Lewis acid catalysts, can influence the yield and stereoselectivity of the cycloaddition. researchgate.net For instance, the use of catalysts like Zn(OTf)2, ZnCl2, Cu(OTf)2, TiCl4, and BF3·Et2O has been shown to enhance the yield of the desired azetidinone product. researchgate.net This highlights the tunability of the ketene-imine cycloaddition for accessing a wide range of structurally diverse β-lactams.
Microwave-Assisted Synthetic Methodologies for Azetidin-2-one Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comresearchgate.netnih.gov This technology has been successfully applied to the synthesis of azetidin-2-one derivatives, offering a more efficient and environmentally friendly approach. derpharmachemica.comscirp.org
The synthesis of 1-acetamido-3-chloro-2-azetidinones, for example, can be carried out under both conventional and microwave heating. mdpi.com Microwave irradiation significantly reduces the reaction time from 16–24 hours to just 30–45 minutes, while also increasing the product yields from 50–60% to 81–96%. mdpi.com Similarly, the reaction of Schiff bases with chloroacetyl chloride in the presence of triethylamine can be efficiently performed in a microwave oven to produce 2-azetidinone derivatives in good yields (60-80%) within minutes. derpharmachemica.com This rapid and efficient methodology facilitates the synthesis of a variety of azetidin-2-one derivatives with minimal side product formation. derpharmachemica.com
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Conventional Method (Yield) | Microwave Method (Yield) |
| Synthesis of 1-acetamido-3-chloro-2-azetidinones mdpi.com | 16–24 h | 30–45 min | 50–60% | 81–96% |
| Synthesis of 2-azetidinone derivatives from Schiff bases derpharmachemica.com | Not specified | 3–4 min | Not specified | 60–80% |
| Synthesis of 2-azetidinones from imines and chloroacetyl chloride researchgate.net | 6–8 h | 4–6 min | Not specified | Not specified |
Enhanced Reaction Rates and Yields in Azetidinone Synthesis
The application of microwave irradiation has been shown to accelerate the formation of the azetidin-2-one ring. derpharmachemica.com In many instances, reactions that would traditionally require several hours of reflux can be completed in a matter of minutes under microwave conditions. nih.govclockss.org This acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to efficient and instantaneous heating that bypasses the slower process of thermal conduction. researchgate.netajchem-a.com
For example, the synthesis of various azetidin-2-one derivatives has been achieved with excellent yields (60-80%) and significantly shorter reaction times using microwave irradiation compared to conventional methods. derpharmachemica.com The use of microwave assistance in the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives also resulted in higher yields and shorter reaction times. tandfonline.com This rapid and efficient heating not only speeds up the desired reaction but can also minimize the formation of undesirable side products, leading to cleaner reaction profiles and easier purification. ajgreenchem.comajchem-a.com
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Azetidin-2-ones
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 12–16 hours (reflux) | < 70% | tandfonline.com |
| Microwave-Assisted Synthesis | 3–4 minutes | 60-80% | derpharmachemica.com |
| Microwave-Assisted Synthesis | 5–10 minutes | Higher than conventional | nih.gov |
Environmental Considerations in Microwave Synthesis
Beyond the improvements in reaction efficiency, microwave-assisted synthesis aligns with the principles of green chemistry by reducing environmental impact. ajgreenchem.comajgreenchem.com A key advantage is the potential for conducting reactions under solvent-free conditions. ajgreenchem.comajchem-a.com Since microwaves can directly heat the reactants, the need for a solvent to transfer heat is often eliminated, thereby reducing the use and disposal of hazardous organic solvents. ajgreenchem.comajchem-a.com
This approach not only minimizes waste but also simplifies the work-up procedure. researchgate.net The energy efficiency of microwave heating further contributes to its green credentials, as it consumes less energy compared to conventional heating methods that heat the entire reaction vessel and its surroundings. ajgreenchem.comajchem-a.com The development of solvent-free microwave-assisted reactions represents a significant step towards more sustainable chemical manufacturing processes. ajgreenchem.comresearchgate.net
Regioselective and Stereoselective Synthetic Pathways
The biological activity of substituted azetidin-2-ones is often highly dependent on the specific arrangement of substituents around the β-lactam ring. Therefore, the development of synthetic methods that allow for precise control over regioselectivity and stereoselectivity is of paramount importance. rsc.orgacs.org
Control of C-4 Substituent Introduction
The introduction of substituents at the C-4 position of the azetidin-2-one ring is a critical step in the synthesis of many analogues. Various synthetic strategies have been developed to achieve this with a high degree of control. One common approach involves the [2+2] cycloaddition of a ketene with an imine, a reaction famously known as the Staudinger synthesis. tandfonline.commdpi.com The nature of the substituents on both the ketene and the imine can influence the stereochemical outcome of the reaction. nih.gov
For instance, the synthesis of 4-substituted 2-azetidinones can be achieved by reacting imines with ketenes generated in situ from acyl chlorides. mdpi.com The stereoselectivity of this cycloaddition can often be controlled by the reaction conditions and the specific reactants used, leading to either cis or trans isomers. nih.gov
Asymmetric Synthesis of 4-Formyl-1-(2- and 3-Haloalkyl)azetidin-2-ones
A significant achievement in the field is the high-yielding, asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones. acs.orgorganic-chemistry.org These compounds are valuable intermediates for the preparation of a variety of enantiomerically enriched bicyclic azetidin-2-ones. acs.orgorganic-chemistry.org The synthesis starts with an asymmetric Staudinger reaction, which has been extensively studied to achieve high levels of asymmetric induction. acs.org
The resulting β-lactams are then converted to the desired 4-formyl derivatives through a two-step process involving hydrolysis followed by oxidation. acs.org This method provides access to optically active 4-formyl-β-lactams, which are crucial building blocks for more complex heterocyclic structures. acs.orgorganic-chemistry.org
Diastereoselective Approaches to Substituted Azetidin-2-ones
Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters in a single reaction. Several diastereoselective methods have been successfully applied to the synthesis of substituted azetidin-2-ones. rsc.orgnih.gov
One notable approach is the intramolecular Kinugasa reaction, which has been used to produce β-lactams with high stereoselectivity. rsc.org Another powerful method is the intramolecular Tsuji–Trost allylation, where the judicious choice of a palladium ligand allows for the selective formation of either the trans or cis isomer of a highly substituted β-lactam. nih.govacs.org These reactions often proceed under mild conditions and tolerate a wide range of substrates. nih.govacs.org
The diastereoselectivity of the Staudinger reaction can also be influenced by the choice of reactants. For example, using different imines with either electron-donating or electron-withdrawing substituents on the nitrogen atom can lead to opposite trans or cis diastereoselectivity in the synthesis of spiro-β-lactams. nih.gov Similarly, the reaction of polyaromatic imines with certain acid chlorides has been shown to produce exclusively trans-β-lactams. nih.gov
Mechanistic Investigations and Reaction Chemistry of 4 Carbomethoxymethyl Azetidin 2 One
Transformations Involving the Azetidinone Ring System
The reactivity of the 4-carbomethoxymethyl azetidin-2-one (B1220530) core is dominated by the strained four-membered ring and the functional groups appended to it. These transformations are crucial for the development of new β-lactam-based compounds with diverse biological activities.
Functionalization at the Azetidinone Nitrogen and Ring Carbons
The azetidinone ring of 4-carbomethoxymethyl azetidin-2-one is amenable to a variety of functionalization reactions at both the nitrogen and carbon atoms. The nature of the substituent on the nitrogen atom can significantly influence the reactivity and regioselectivity of subsequent transformations. For instance, the presence of an electron-withdrawing group on the nitrogen can facilitate deprotonation at the α-carbon (C3), while an electron-donating group can direct metalation to other positions.
The nitrogen atom of the β-lactam can be readily alkylated or acylated. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. The choice of the N-substituent is critical as it can act as a directing group in subsequent reactions. Research on 2-arylazetidines has shown that an N-alkyl group can direct ortho-lithiation of the aryl ring, highlighting the coordinating ability of the azetidine (B1206935) nitrogen. nih.gov
Functionalization at the C-4 position is also a key strategy for introducing molecular diversity. The synthesis of various N/C-4 substituted azetidin-2-ones has been reported, demonstrating the versatility of this scaffold in generating new chemical entities with potential antimicrobial activity. mdpi.comprepchem.comprepchem.com These syntheses often involve the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine, allowing for the introduction of a wide range of substituents at both the N-1 and C-4 positions. rsc.org
Reactivity of the β-Lactam Carbonyl Group
The carbonyl group within the β-lactam ring is a key electrophilic center, although its reactivity is somewhat attenuated by amide resonance. Nevertheless, it can undergo nucleophilic attack, a fundamental step in the mechanism of action of β-lactam antibiotics which target penicillin-binding proteins (PBPs). rrpharmacology.ru
Reduction of the β-lactam carbonyl group to an azetidine is a common transformation. rrpharmacology.ru Reagents such as LiAlH4 have been used for this purpose. For instance, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH4 leads to a 1,2-fission of the β-lactam ring, followed by intramolecular substitution to form aziridines or azetidines. nih.gov This highlights that the outcome of the reduction can be influenced by the nature of the substituents on the ring. The selective reduction of the carbonyl group without ring cleavage can also be achieved using reagents like monochloroalane (AlH2Cl) or dichloroalane (AlHCl2), providing a direct route to the corresponding azetidines. chemsynthesis.com
Nucleophilic addition to the carbonyl group is another important reaction. The mechanism of hydrolysis of N-acyloxymethylazetidin-2-ones has been studied, revealing that nucleophilic attack by water can occur at an exocyclic iminium carbon, preserving the β-lactam ring. This suggests that the site of nucleophilic attack can be controlled by the substituents on the azetidinone ring.
Reactions at the 4-Carbomethoxymethyl Side Chain
The 4-carbomethoxymethyl side chain provides a versatile handle for further synthetic manipulations, allowing for the extension and diversification of the molecule.
Ester Group Manipulations
The ester functionality of the 4-carbomethoxymethyl side chain can be readily transformed into other functional groups, providing access to a wide range of derivatives.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for the synthesis of amides, other esters, or can be used in coupling reactions.
Transesterification: Transesterification allows for the conversion of the methyl ester into other esters. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. For example, lipase-catalyzed transesterification with various alcohols can be employed for a more environmentally benign process. nih.gov
Amidation: The methyl ester can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, can be performed by heating the ester with the desired amine. nih.gov This transformation is valuable for creating peptide-like structures or for introducing specific functionalities via the amine component.
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | Acid or base catalysis (e.g., LiOH, H2SO4) | (2-Oxoazetidin-4-yl)acetic acid |
| Transesterification | Alcohol, acid/base catalyst (e.g., p-TsOH, NaOMe) | New alkyl (2-oxoazetidin-4-yl)acetate |
| Amidation | Amine, heat | N-substituted 2-(2-oxoazetidin-4-yl)acetamide |
This table presents generalized reaction conditions. Specific conditions may vary based on the substrate and desired product.
C-4 Substituent Diversification and Elaboration
The 4-carbomethoxymethyl side chain can be elaborated to introduce more complex substituents at the C-4 position. The methylene (B1212753) group adjacent to the ester is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.
Furthermore, the ester group itself can be used as a stepping stone for chain extension. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group (e.g., tosylate or halide), allows for nucleophilic substitution to introduce a variety of new functionalities. The resulting alcohol can also be oxidized to an aldehyde, which can then participate in various carbon-carbon bond-forming reactions.
Novel Rearrangements and Cyclization Pathways of Azetidin-2-one Intermediates
The strained nature of the azetidin-2-one ring makes it susceptible to various rearrangement and cyclization reactions, leading to the formation of novel heterocyclic systems.
Studies on 4-substituted azetidin-2-ones have revealed the existence of reactive intermediates such as 1-azetin-4-ones upon treatment with nucleophiles. These intermediates can undergo further reactions to yield a variety of products.
Intramolecular cyclization reactions are a powerful tool for the synthesis of bicyclic β-lactams. For example, a 4-(2-bromoethoxy)azetidin-2-one can undergo intramolecular cyclization upon treatment with a base to form a 4-oxa-1-azabicyclo[3.2.0]heptan-7-one. Similarly, intramolecular Diels-Alder reactions of azetidin-2-ones bearing diene and dienophile moieties have been used to construct complex fused ring systems.
Stereochemical Control and Chiral Pool Applications in Azetidin 2 One Synthesis
Enantioselective Synthesis of 4-Carbomethoxymethyl Azetidin-2-one (B1220530)
Enantioselective synthesis focuses on the preferential formation of one of two possible enantiomers—mirror-image stereoisomers that are not superimposable. The synthesis of an enantiomerically pure form of 4-carbomethoxymethyl azetidin-2-one is critical, as only one enantiomer will typically possess the desired biological activity and fit correctly into the active site of its biological target.
One of the most effective strategies for achieving enantioselectivity is to begin with a starting material that is already enantiopure. The chiral pool provides a variety of such building blocks, including amino acids, sugars, and terpenes. wikipedia.org For instance, enantiopure azetidin-2-ones can be synthesized via the electroreductive intramolecular coupling of chiral aromatic α-iminoesters, which are themselves prepared from natural α-amino acids. acs.org Similarly, the synthesis of complex β-lactam intermediates, such as (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, often starts from L-threonine, a naturally occurring amino acid, to set the required stereochemistry early in the synthetic sequence. researchgate.net
Alternatively, chirality can be induced during the key ring-forming step using a chiral catalyst. Asymmetric catalysis is a powerful tool where a small amount of a chiral substance directs the reaction towards a specific enantiomer. slideshare.net In the context of azetidinone synthesis, chiral Lewis acids or organocatalysts can create a chiral environment that favors one reaction pathway over the other. youtube.com For example, the Staudinger ketene-imine cycloaddition can be rendered enantioselective by using a chiral catalyst that coordinates to one of the reactants, effectively blocking one face from attack and leading to the desired enantiomeric product. youtube.comacs.org
| Method | Strategy | Key Feature |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials like amino acids (e.g., L-threonine). researchgate.netwikipedia.org | Chirality is incorporated from the beginning of the synthesis. |
| Catalytic Asymmetric Synthesis | Employs a substoichiometric amount of a chiral catalyst (e.g., chiral Lewis acid). youtube.comacs.org | Induces chirality during a key chemical transformation. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. mdpi.comrsc.org | The auxiliary is removed after the desired stereocenter is set. |
Diastereoselective Construction of Azetidin-2-one Frameworks
When a molecule has multiple stereocenters, it can exist as diastereomers—stereoisomers that are not mirror images of each other. Diastereoselective synthesis aims to control the relative configuration of these stereocenters. For substituted azetidin-2-ones like the precursors to thienamycin, establishing the correct diastereomeric relationship (e.g., cis versus trans geometry between substituents at the C-3 and C-4 positions) is as crucial as controlling the absolute configuration. researchgate.netnii.ac.jp
The Staudinger ketene-imine cycloaddition is a cornerstone of β-lactam synthesis and a key reaction where diastereoselectivity is critical. preprints.org The stereochemical outcome of this [2+2] cycloaddition can be influenced by reaction conditions and the nature of the substituents on the ketene (B1206846) and the imine. For example, the reaction of an aromatic imine with crotonyl chloride can be highly diastereoselective, exclusively forming the trans adduct. preprints.org In other cases, the choice of solvent and base can tune the cis/trans ratio of the product. mdpi.com
Innovative methods have been developed to ensure high diastereoselectivity. An electrochemical approach involving an intramolecular C-C bond formation has been reported for the diastereoselective construction of azetidin-2-ones possessing an acetyl group at the 3-position. nii.ac.jp This method uses a chiral auxiliary on the nitrogen atom to guide the formation of the desired diastereomer under mild conditions. nii.ac.jp Similarly, the Kinugasa reaction, used to synthesize 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, yields mixtures of cis and trans diastereomers whose stereochemistry can be assigned based on their distinct spectroscopic properties, underscoring the importance of controlling and analyzing diastereoselectivity. nih.gov A primary goal of modern synthetic methods is to achieve high diastereoselectivity to avoid the need for tedious and costly separation of diastereomers, making the process more efficient and economical for large-scale production. researchgate.net
| Reaction | Key Feature | Typical Outcome | Reference |
| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. | Can be tuned to favor cis or trans products. High temperature often favors trans. | mdpi.compreprints.org |
| Electrochemical Cyclization | Intramolecular C-C bond formation mediated by positive iodine species. | Diastereoselective, guided by a chiral auxiliary on the nitrogen atom. | nii.ac.jp |
| Kinugasa Reaction | Cycloaddition of a nitrone with an alkyne. | Produces mixtures of cis and trans diastereomers. | nih.gov |
Chiral Auxiliaries and Catalytic Asymmetric Induction in Azetidinone Chemistry
To precisely control the stereochemistry during the synthesis of azetidin-2-ones, chemists frequently rely on two powerful strategies: the use of chiral auxiliaries and catalytic asymmetric induction.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate molecule. wikipedia.org It directs the stereochemical course of a subsequent reaction, and once the new stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. This approach is highly effective in β-lactam synthesis. For example, chiral amines such as (S)-1-phenylethylamine can serve as both a nitrogen source and a chiral auxiliary for the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.org In the context of the Staudinger reaction, enantiopure amines like 1-aminoindane and 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) have been used to form chiral imines. mdpi.com When these imines react with a ketene, the auxiliary guides the attack to one face of the imine, resulting in excellent control of the absolute configuration of the newly formed C-3 and C-4 stereocenters. mdpi.com Another widely used auxiliary is (R)-tert-butanesulfinamide, which has been successfully employed in the synthesis of chiral N-propargylsulfinamides, key precursors for gold-catalyzed cyclizations to form chiral azetidin-3-ones, demonstrating a principle applicable to related four-membered rings. nih.gov
Catalytic asymmetric induction, on the other hand, uses a chiral catalyst to create a chiral environment for the reaction without being covalently bonded to the substrate. nih.gov This method is highly efficient as only a small amount of the catalyst is needed to generate large quantities of an enantiomerically enriched product. slideshare.net In modern organic chemistry, asymmetric organocatalysis has emerged as a particularly powerful tool. For instance, chiral imidazolidinone catalysts, developed by David MacMillan, can activate α,β-unsaturated aldehydes by reversibly forming a chiral iminium ion. youtube.com This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and, due to the catalyst's chiral scaffold, shields one face of the dienophile, directing cycloaddition reactions to occur with high enantioselectivity. youtube.com This principle of using a chiral catalyst to control the stereochemical outcome is central to the efficient and enantioselective synthesis of complex molecules, including precursors to the azetidin-2-one framework. acs.org
| Auxiliary/Catalyst Type | Example(s) | Mechanism of Action |
| Chiral Auxiliaries | (S)-1-Phenylethylamine rsc.org, 1-Aminoindane mdpi.com, (R)-tert-butanesulfinamide nih.gov | Covalently and temporarily bonded to the substrate to sterically block one reaction face. |
| Asymmetric Catalysts | Chiral Lewis Acids, Imidazolidinones (Organocatalyst) youtube.com | Forms a transient, chiral complex with the substrate, lowering the energy of the transition state for one enantiomer. |
Computational and Theoretical Studies on 4 Carbomethoxymethyl Azetidin 2 One Analogues
Quantum Chemical Analysis of Azetidinone Structures
Quantum chemical analysis provides a foundational understanding of the stability, reactivity, and electronic characteristics of azetidinone structures. The strained four-membered ring of β-lactams presents unique electronic and geometric properties that are highly sensitive to substitution.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For azetidin-2-one (B1220530) analogues, DFT calculations are employed to elucidate reaction mechanisms and predict reactivity. For instance, DFT has been instrumental in studying the 1,3-dipolar cycloaddition reactions used in the synthesis of related heterocyclic systems, providing insights into the regioselectivity and the concerted or stepwise nature of these reactions. researchgate.netnih.gov
In the context of the Staudinger synthesis, a common method for preparing β-lactams, DFT calculations have helped to map out the potential energy surfaces of the reaction between ketenes and imines. mdpi.com These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict their reactivity and the stereochemical outcome of the cycloaddition. mdpi.com The analysis of global reactivity indices, such as electrophilicity and nucleophilicity, derived from DFT, helps in understanding the interactions between the reacting species. researchgate.net For example, the mechanism and regioselectivity of cycloaddition reactions can be predicted by analyzing the energies and electronic nature of the transition state structures. researchgate.net
Table 1: Conceptual DFT Reactivity Indices
| Index | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ ≈ (ELUMO + EHOMO) / 2 | Measures the ability of a species to attract electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of a molecule. |
Data derived from principles discussed in computational chemistry literature.
The geometry of the azetidin-2-one ring is a critical determinant of its chemical reactivity. The four-membered ring is inherently strained, leading to significant deviations from ideal bond angles. A key parameter described by Woodward is the 'h' value, which measures the height of the trigonal pyramid formed by the nitrogen atom and its three adjacent atoms. wikipedia.org This parameter quantifies the pyramidalization of the lactam nitrogen. A higher 'h' value indicates greater pyramidalization, reduced amide resonance, and consequently, a more reactive, ketone-like carbonyl group, making the β-lactam more susceptible to hydrolysis. wikipedia.org
For monocyclic β-lactams (monobactams), 'h' values are typically low (0.05–0.10 Å), indicating a more planar and stable amide bond. wikipedia.org The introduction of substituents, such as the carbomethoxymethyl group at the C4 position, can influence the ring's planarity and strain. X-ray crystallography and computational studies on various substituted azetidin-2-ones have provided detailed geometric data. For example, in a series of 1,3,4-trisubstituted azetidin-2-ones, the orientation of the substituents and the torsion angles of the ring were precisely determined, revealing how different groups accommodate the strained ring structure. iucr.org
Table 2: Representative Geometric Parameters for Substituted Azetidin-2-one Rings
| Parameter | Typical Value Range | Significance |
|---|---|---|
| C3-C4 Torsion Angle | -8.69° to 13.76° | Describes the puckering of the four-membered ring. iucr.org |
| N1-C2-C3-C4 Torsion Angle | Variable | Defines the conformation of substituents relative to the ring. |
| Woodward's 'h' parameter | 0.05 - 0.60 Å | Indicates the degree of nitrogen pyramidalization and ring reactivity. wikipedia.org |
| C-N Bond Length | ~1.39 Å | Reflects the degree of amide resonance. |
| C=O Bond Length | ~1.21 Å | Standard carbonyl bond length, influenced by ring strain. |
Data compiled from studies on various azetidin-2-one derivatives. wikipedia.orgiucr.org
The electronic structure of these analogues is characterized by a high degree of ring strain, which makes the amide bond within the β-lactam more susceptible to cleavage compared to linear amides. wikipedia.org This inherent reactivity is crucial for the biological activity of β-lactam antibiotics, which act by acylating penicillin-binding proteins (PBPs). nih.govbiomolther.org
Conformational Landscapes and Energetics of Azetidin-2-one Derivatives
For a compound like 4-carbomethoxymethyl azetidin-2-one, the flexibility arises from the rotation around the single bonds of the side chain. Theoretical studies on related molecules, such as poly(L-azetidine-2-carboxylic acid), have utilized NMR spectroscopy and computational modeling to understand conformational properties. acs.org Similarly, studies on 1,3,4-trisubstituted azetidin-2-ones have shown how different aryl substituents orient themselves relative to the lactam ring. iucr.org In some conformations, intramolecular interactions, such as hydrogen bonds, can play a crucial role in stabilization. For instance, studies on 4-(2-oxoethylidene)azetidin-2-ones demonstrated that an intramolecular hydrogen bond in the Z isomers drives the stereochemical outcome of the reaction. researchgate.net
Computational modeling can map the potential energy surface as a function of key dihedral angles in the carbomethoxymethyl side chain to determine the most stable rotamers. These calculations are vital for understanding how the molecule presents itself in a biological environment, which is a key aspect of rational drug design.
Reaction Pathway Elucidation through Computational Modeling
Understanding the mechanisms of reactions that form the azetidin-2-one ring is crucial for optimizing synthetic routes and controlling stereochemistry. Computational modeling has been extensively applied to elucidate the pathways of key reactions like the Staudinger synthesis and the Kinugasa reaction. mdpi.comresearchgate.net
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam chemistry. mdpi.com While it can be viewed as a concerted process, computational studies have largely supported a two-step mechanism. mdpi.com The reaction is believed to begin with a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. This is followed by a conrotatory ring closure to yield the azetidin-2-one ring. mdpi.com DFT calculations have been used to investigate the transition states for both the formation of the intermediate and the subsequent ring closure, helping to explain the observed stereoselectivity of the reaction. mdpi.com The isomerization of the starting imine has also been identified as a critical factor influencing stereoselectivity, a finding supported by both experimental and computational work. mdpi.com
The Kinugasa reaction, which involves the cycloaddition of a nitrone and a copper acetylide, is another important route to β-lactams. researchgate.net The mechanism of this reaction has been re-evaluated using DFT, suggesting a complex cascade involving a two-step cycloaddition to form an isoxazoline (B3343090) intermediate, followed by rearrangement. researchgate.net
Table 3: Key Findings from Computational Modeling of Azetidin-2-one Synthesis
| Reaction | Computational Method | Key Mechanistic Insights |
|---|---|---|
| Staudinger Synthesis | DFT | Favors a two-step mechanism via a zwitterionic intermediate; elucidates factors controlling stereoselectivity. mdpi.com |
| Kinugasa Reaction | DFT | Re-evaluation of the mechanism suggests a cascade process through an isoxazoline intermediate, differing from earlier proposals. researchgate.net |
These computational investigations provide a detailed, atomistic view of the reaction coordinates, transition state geometries, and activation energies, offering a rational basis for designing synthetic strategies to access specific this compound analogues.
Sustainable Chemistry Practices in Azetidin 2 One Synthesis
Implementation of Green Chemistry Principles in Synthetic Methodologies
The application of green chemistry principles to the synthesis of azetidin-2-ones focuses on improving the efficiency and reducing the environmental footprint of these processes. Key to this is the concept of atom economy, which measures how many atoms from the reactants are incorporated into the final product. primescholars.com High atom economy is a hallmark of a "green" chemical reaction, as it signifies minimal waste generation. primescholars.comjk-sci.com
One of the most common methods for synthesizing the β-lactam ring is the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net Traditional approaches to this reaction often involve the use of hazardous solvents and reagents, leading to lower atom economy. However, recent advancements have focused on making this and other synthetic routes more sustainable.
Green chemistry strategies in azetidin-2-one (B1220530) synthesis include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water or ionic liquids, or eliminating the solvent altogether.
Catalysis: Employing catalysts to enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation. jk-sci.com This includes the use of biocatalysts, which operate under mild conditions and exhibit high selectivity.
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources to reduce reliance on petrochemicals.
The Staudinger reaction, for instance, can be made greener by generating the ketene in situ from acyl chlorides using a base, which can then be trapped by an imine. mdpi.com Research has explored various catalysts and reaction conditions to improve the efficiency and environmental profile of this key reaction.
Solvent-Free and Catalyst-Free Approaches for Azetidinone Formation
A significant step towards sustainable chemistry is the development of synthetic methods that operate without the need for solvents or catalysts, which are major contributors to chemical waste and environmental pollution.
Solvent-Free Synthesis: The concept of performing reactions in the absence of a solvent is a core tenet of green chemistry. researchgate.net For the synthesis of azetidin-2-ones, solid-state reactions or reactions that proceed in a melt phase can eliminate the need for solvents. Microwave irradiation has emerged as a powerful tool in this area, often facilitating solvent-free reactions with reduced reaction times and improved yields. nih.gov
Catalyst-Free Synthesis: While catalysts are often seen as a green chemistry tool, the development of catalyst-free reactions offers further environmental benefits by avoiding the use of potentially toxic or expensive catalysts and eliminating the need for their separation from the product. Thermally promoted tandem Wolff rearrangement-Staudinger [2+2] cycloadditions have been reported for the synthesis of certain azetidin-2-ones without the need for a catalyst. mdpi.com
| Approach | Description | Advantages |
| Solvent-Free | Reactions are conducted without a solvent, often using techniques like grinding or microwave irradiation. | Reduces solvent waste, simplifies purification, can lead to shorter reaction times. |
| Catalyst-Free | Reactions proceed without the addition of a catalyst. | Avoids catalyst toxicity and cost, eliminates catalyst separation steps. |
These approaches represent a significant advancement in the sustainable production of β-lactams, offering pathways that are both economically and environmentally more favorable.
Energy-Efficient Synthetic Protocols for β-Lactam Production
Reducing energy consumption is another critical aspect of sustainable chemical synthesis. Traditional methods for producing β-lactams often require prolonged heating or cooling, leading to high energy usage. tandfonline.com Modern energy-efficient techniques like microwave and ultrasound irradiation are being increasingly adopted. aip.orgacs.org
Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective method for accelerating the synthesis of β-lactams. nih.govaip.orgacs.org By directly heating the reaction mixture, microwaves can significantly reduce reaction times from hours to minutes and often lead to higher yields and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully applied to the Staudinger reaction and other cycloaddition reactions for the formation of the azetidin-2-one ring. nih.govaip.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient route to β-lactam synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates. Ultrasound has been used to promote Reformatsky reactions for the synthesis of β-lactams, offering shorter reaction times and high yields. researchgate.net
| Technique | Principle | Benefits in β-Lactam Synthesis |
| Microwave-Assisted | Direct heating of reactants through microwave energy. | Drastically reduced reaction times, improved yields, cleaner reactions. nih.govacs.org |
| Ultrasound-Assisted | Use of ultrasonic waves to induce acoustic cavitation. | Enhanced reaction rates, shorter reaction times, high yields. researchgate.net |
The adoption of these energy-efficient protocols not only reduces the carbon footprint of β-lactam production but can also lead to significant cost savings in an industrial setting.
Structure Activity Relationship Sar Studies of Azetidin 2 One Derivatives
Design Principles for Modulating Reactivity and Molecular Recognition through Structural Variation
The design of azetidin-2-one (B1220530) derivatives as biologically active agents is predicated on a deep understanding of how structural changes influence the molecule's reactivity and its ability to be recognized by specific biological targets. The inherent reactivity of the four-membered β-lactam ring is a key determinant of its biological function, largely driven by the significant ring strain, which is estimated to be around 25.4 kcal/mol. This strain makes the amide bond within the ring susceptible to cleavage, a critical step in the mechanism of action for many β-lactam antibiotics.
Several key design principles guide the modulation of this reactivity and the enhancement of molecular recognition:
N-1 Substitution: Modification at the N-1 position of the azetidin-2-one ring is a common strategy to alter activity. For instance, acetylation of the nitrogen atom in certain 3,4-disubstituted azetidin-2-ones has been shown to convert a weak enzyme inhibitor into a potent, time-dependent one. nih.govnih.gov This highlights the role of the N-1 substituent in influencing the electronic environment of the β-lactam ring and its interaction with target enzymes.
C-4 Substitution: The substituent at the C-4 position is crucial for imparting potent and selective inhibitory properties. Research on azetidin-2-one derivatives as serine protease inhibitors has demonstrated that a C-4 substituent is essential for good inhibitory activity. nih.govnih.gov The nature of this substituent can be tailored to achieve desired outcomes. For example, polar substituents at the C-4 position have been found to enhance the selectivity of inhibition for thrombin over plasmin. nih.govnih.gov This suggests that the C-4 position is critical for molecular recognition within the enzyme's active site.
Stereochemistry at C-3 and C-4: The relative stereochemistry of substituents on the azetidin-2-one ring plays a pivotal role in determining biological activity. In studies of thrombin inhibitors, a trans relationship between the substituents at the C-3 and C-4 positions was found to be superior to a cis disposition. nih.govnih.gov This stereochemical preference underscores the importance of a precise three-dimensional arrangement of functional groups for optimal interaction with the target.
Ring Rigidity: The introduction of the azetidine (B1206935) motif into a larger molecular scaffold can render the molecule more rigid. researchgate.net This conformational constraint can be advantageous, potentially improving pharmacological properties by reducing the entropic penalty upon binding to a target. researchgate.net
These principles form the foundation for the rational design of novel azetidin-2-one derivatives, including those like 4-carbomethoxymethyl azetidin-2-one, where the C-4 substituent is expected to significantly influence the molecule's biological profile.
Impact of Substituent Effects on Azetidinone Core Interactions
The substituents attached to the azetidin-2-one core have a profound impact on the molecule's interactions with biological targets, influencing both the potency and selectivity of action. The carbomethoxymethyl group at the C-4 position of the titular compound, for example, would be expected to contribute to the molecule's properties based on established SAR principles.
Studies on various azetidin-2-one derivatives have elucidated the effects of different substituents:
Polarity and Size at C-4: As a polar substituent, the carbomethoxymethyl group in this compound would be predicted to enhance selectivity for certain enzymes, a principle observed in thrombin inhibitors where polar C-4 substituents were favorable. nih.govnih.gov The ester functionality of the carbomethoxymethyl group can potentially engage in hydrogen bonding interactions within a target's active site. The size and length of the C-4 substituent are also critical; for instance, homologation of a guanidinopropyl side chain to a guanidinobutyl moiety at C-3 resulted in reduced activity, indicating a specific spatial requirement. nih.govnih.gov
Electronic Effects: The electronic nature of the substituents can modulate the electrophilicity of the β-lactam carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack. While not directly studied for the carbomethoxymethyl group, the general principle holds that electron-withdrawing groups can enhance reactivity.
Stereochemical Influence: The stereochemistry of the C-4 substituent relative to other groups on the ring is a critical determinant of biological activity. The superiority of the trans configuration over the cis in certain series of inhibitors suggests that the C-4 substituent must be oriented in a specific direction to properly fit into the binding pocket of the target enzyme. nih.govnih.gov
The following table summarizes the observed impact of different substituents on the activity of azetidin-2-one derivatives based on published research findings.
| Position | Substituent/Modification | Observed Effect on Activity | Reference |
| N-1 | Acetylation | Enhanced potency of thrombin inhibition | nih.govnih.gov |
| C-4 | Phenethyl | Weak inhibition of thrombin and plasmin | nih.gov |
| C-4 | Polar Substituents | Enhanced selectivity for thrombin over plasmin | nih.govnih.gov |
| C-3/C-4 | trans Stereochemistry | Superior inhibitory activity compared to cis | nih.govnih.gov |
These findings underscore the modular nature of the azetidin-2-one scaffold, where specific biological activities can be engineered through judicious selection of substituents.
Theoretical Approaches to SAR Analysis in Azetidin-2-one Systems
In conjunction with experimental synthesis and biological evaluation, theoretical and computational methods provide powerful tools for understanding and predicting the structure-activity relationships of azetidin-2-one derivatives. These in silico approaches can accelerate the drug discovery process by prioritizing compounds for synthesis and identifying key molecular features responsible for biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For azetidin-2-one derivatives, QSAR models have been successfully developed to predict their antimicrobial and anticancer activities. researchgate.netnih.gov These models often employ topological descriptors, such as the Balaban index (J), and molecular connectivity indices (valence zero and first-order, ⁰χv and ¹χv), which quantify aspects of molecular size, shape, and branching. researchgate.netnih.gov The predictive power of these models is rigorously validated using statistical methods. nih.gov
Molecular Modeling and Docking: Molecular modeling techniques allow for the visualization and analysis of the three-dimensional structures of azetidin-2-one derivatives and their interactions with biological targets. Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a receptor, providing insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For the related azetidine-2-carbonitriles, docking has been used as part of the design of enhanced antimalarial agents. nih.gov
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties and reactivity of molecules. nih.gov For instance, theoretical studies have been conducted on the hydrolysis of monobactams to understand their stability and degradation pathways. nih.gov Such calculations can help in understanding the inherent reactivity of the β-lactam ring in compounds like this compound.
The table below presents key parameters and methodologies used in the theoretical analysis of azetidin-2-one and related compounds.
| Theoretical Approach | Key Descriptors/Methods | Application in Azetidin-2-one SAR | Reference(s) |
| QSAR | Topological parameters (Balaban index, molecular connectivity indices) | Predicting antimicrobial and anticancer activity | researchgate.netnih.gov |
| QSAR | DFT-generated molecular descriptors | Developing predictive models for antimalarial activity | nih.gov |
| Molecular Docking | - | Predicting binding modes to target enzymes | nih.gov |
| Quantum Mechanics | DFT, Water-assisted hydrolysis models | Investigating reactivity and degradation pathways | nih.govnih.gov |
These computational tools, when used in concert with experimental data, provide a robust framework for the rational design and optimization of novel azetidin-2-one derivatives with desired biological activities.
Emerging Research Frontiers in 4 Carbomethoxymethyl Azetidin 2 One Chemistry
Development of Next-Generation Synthetic Methods
The synthesis of 4-substituted azetidin-2-ones, including 4-carbomethoxymethyl azetidin-2-one (B1220530), is evolving beyond traditional approaches to embrace methods that offer higher efficiency, stereoselectivity, and sustainability.
Asymmetric Synthesis : Achieving specific stereochemistry is crucial for biological activity. Modern strategies increasingly employ asymmetric synthesis to produce enantiomerically pure azetidinones. nih.gov One prominent approach involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (Staudinger synthesis), where chirality is induced using a chiral auxiliary on the imine or a chiral catalyst. nih.gov Research has demonstrated the successful asymmetric synthesis of various chiral azetidin-2-ones, which are evaluated for their biological potential. nih.gov This control over stereochemistry is paramount for developing novel therapeutic agents derived from the 4-carbomethoxymethyl azetidin-2-one scaffold.
Chemo-enzymatic Synthesis : The integration of enzymatic methods with chemical synthesis offers a powerful route to complex molecules under mild conditions. drugbank.com Enzymes can provide exceptional stereo- and regioselectivity that is often difficult to achieve with conventional chemical catalysts. For the synthesis of azetidinone precursors and derivatives, enzymatic resolutions or desymmetrization reactions are being explored to create chiral intermediates that can then be converted into the target compound.
Novel Catalytic Systems : Researchers are developing new catalytic systems to improve yield and selectivity. For instance, the conversion of 4-acetoxy-β-lactams into 4-unsubstituted-β-lactams can be efficiently achieved using hydrosilanes catalyzed by trimethylsilyl (B98337) trifluoromethanesulphonate. rsc.org The development of such specific and high-yielding reactions is critical for the multi-step synthesis of complex molecules starting from simpler, functionalized azetidinones.
| Method | Description | Key Advantages |
| Asymmetric Synthesis | Utilizes chiral auxiliaries or catalysts in reactions like the Staudinger synthesis to control the stereochemical outcome. nih.govnih.gov | High enantiomeric purity, crucial for biological activity. |
| Chemo-enzymatic Methods | Combines chemical steps with highly selective enzymatic transformations. drugbank.com | Excellent stereo- and regioselectivity, mild reaction conditions. |
| Novel Catalysis | Employs new catalysts, such as Lewis acids, to drive specific transformations with high efficiency. rsc.org | Improved yields, high specificity for functional group transformations. |
Exploration of New Chemical Transformations
The this compound scaffold is not just a synthetic target but also a versatile starting material for a wide array of other molecules, a concept often referred to as the "β-lactam synthon method". researchgate.net
Ring-Opening Reactions : The strained four-membered ring of azetidin-2-one is susceptible to nucleophilic attack, leading to ring-opening. This reactivity is harnessed to synthesize unique β-amino acids and other acyclic compounds that are themselves valuable precursors in medicinal chemistry. The specific outcome of the reaction can be tailored by carefully selecting the nucleophile and reaction conditions.
Side-Chain Functionalization : The carbomethoxymethyl group at the C4 position offers a handle for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or the α-carbon can be functionalized. This allows for the introduction of diverse functionalities, enabling the creation of libraries of compounds for biological screening.
Ring Transformation : Research has shown that β-lactams can be transformed into other heterocyclic systems. For example, 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones have been converted into novel 1,3-oxazinanes and aziridines. researchgate.net While the substituent is different, the principle of using the azetidinone ring as a template for constructing other ring systems is a key area of exploration. This approach leverages the inherent reactivity of the β-lactam to build molecular complexity.
| Transformation Type | Description | Resulting Structures |
| Ring-Opening | Nucleophilic cleavage of the C-N or C-C bonds of the β-lactam ring. researchgate.net | β-amino acids, peptides, acyclic amides. |
| Side-Chain Functionalization | Chemical modification of the carbomethoxymethyl group at the C4 position. | Carboxylic acids, amides, further substituted derivatives. |
| Ring Transformation | Use of the β-lactam skeleton as a precursor to form different heterocyclic systems. researchgate.net | Oxazinanes, aziridines, and other complex heterocycles. |
Advanced Spectroscopic Characterization Techniques
Unambiguous structural elucidation of complex azetidinone derivatives is critical and often requires a combination of advanced spectroscopic methods, as simpler techniques may be insufficient. nih.gov
1D NMR Spectroscopy (¹H and ¹³C) : In the ¹³C NMR spectrum of azetidinone derivatives, the carbonyl carbon of the β-lactam ring provides a characteristic signal typically found in the range of 160–168 ppm. nih.gov The carbons of the ring itself also appear in predictable regions. In ¹H NMR spectra, the protons on the azetidinone ring exhibit chemical shifts and coupling constants that are diagnostic of their relative stereochemistry (cis or trans). nih.gov
2D NMR Spectroscopy (COSY, HSQC, HMBC) : For complex molecules derived from this compound, 1D NMR spectra can become crowded. Two-dimensional (2D) NMR techniques are indispensable for definitive assignment. nih.govnih.gov
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the ring and the side chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and confirming the connectivity between the azetidinone ring and its substituents.
Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of an azetidin-2-one is the strong absorption band of the β-lactam carbonyl (C=O) group. This band typically appears at a relatively high frequency, often between 1730 and 1760 cm⁻¹, due to the ring strain. nih.gov
| Technique | Information Provided | Typical Values for Azetidinones |
| IR Spectroscopy | Identifies the β-lactam carbonyl group. | 1730–1760 cm⁻¹ (C=O stretch) nih.gov |
| ¹³C NMR | Detects the β-lactam carbonyl carbon and ring carbons. | 160–168 ppm (C=O); 60-80 ppm (ring carbons) nih.gov |
| ¹H NMR | Shows chemical shifts and couplings of ring protons. | 5.0–5.5 ppm (ring protons) nih.gov |
| 2D NMR (COSY, HMBC) | Confirms connectivity and stereochemistry. nih.govresearchgate.net | Provides unambiguous assignment of complex structures. |
Computational Methodologies for Complex Azetidinone Systems
Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of azetidinone systems at a molecular level, complementing experimental findings. siftdesk.org
Density Functional Theory (DFT) : DFT has become a standard method for studying azetidinones. siftdesk.orgnih.gov By using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p), researchers can accurately predict molecular geometries, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. siftdesk.orgnih.gov These calculations are performed using software packages like Gaussian. nih.gov
Analysis of Molecular Orbitals : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO energy gap (ΔE) can be calculated to assess the molecule's stability and susceptibility to chemical reactions. nih.gov A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) : MEP maps are used to visualize the charge distribution on a molecule's surface. nih.gov These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other reagents, which is crucial for predicting reaction pathways and understanding intermolecular interactions. nih.gov These computational models are invaluable for designing new experiments and interpreting complex results. siftdesk.org
| Computational Method | Application | Common Software/Parameters |
| Density Functional Theory (DFT) | Geometry optimization, prediction of spectroscopic properties, and reaction energetics. siftdesk.org | Gaussian; B3LYP functional with 6-31G(d) or 6-311G(d,p) basis sets. siftdesk.orgnih.gov |
| HOMO-LUMO Analysis | Assessment of chemical reactivity and electronic transitions. nih.gov | The energy gap (ΔE) indicates kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution to predict sites for nucleophilic and electrophilic attack. nih.gov | Provides a map of reactive sites on the molecular surface. |
Q & A
Q. Q1. What are the established synthetic routes for 4-Carbomethoxymethyl azetidin-2-one, and how do reaction conditions influence yield and purity?
A1. The synthesis of azetidin-2-one derivatives often involves cyclocondensation of carboxylic acids with imines or ketenes. For example, phosphorus-based catalysts (e.g., diphosphorus tetraoxide) can promote cyclization under mild conditions, achieving yields of 60–85% depending on solvent polarity and temperature . Reaction optimization should include monitoring by NMR (e.g., , ) to confirm regioselectivity and purity, as side reactions (e.g., ring-opening) may occur at elevated temperatures.
Q. Q2. How can X-ray crystallography be applied to determine the molecular structure of this compound?
A2. Single-crystal X-ray diffraction is the gold standard for structural elucidation. Data collection requires high-quality crystals (e.g., grown via slow evaporation in aprotic solvents). Software suites like SHELX (for refinement) and ORTEP-3 (for graphical representation) are critical for solving hydrogen-bonding networks and validating bond angles . For example, SHELXL refines anisotropic displacement parameters, while WinGX integrates data processing and visualization .
Q. Q3. What spectroscopic techniques are essential for characterizing azetidin-2-one derivatives?
A3. Key methods include:
- NMR spectroscopy : and NMR identify substituent positions (e.g., carbomethoxymethyl groups at C4) and confirm ring integrity. Coupling constants () distinguish cis/trans stereochemistry .
- FT-IR : Stretching frequencies for β-lactam carbonyl (1750–1800 cm) and ester groups (1700–1750 cm) validate functional groups .
Advanced Research Questions
Q. Q4. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
A4. Discrepancies often arise from approximations in DFT calculations (e.g., solvent effects, basis sets). To address this:
- Perform DFT optimization with explicit solvent models (e.g., PCM for methanol) and compare with experimental NMR shifts .
- Use lattice energy calculations to assess crystal packing effects on spectroscopic properties .
- Cross-validate with alternative methods (e.g., X-ray vs. neutron diffraction for hydrogen atom positions) .
Q. Q5. How can researchers design experiments to study the compound’s reactivity under varying pH or temperature conditions?
A5. A robust experimental design includes:
- Control variables : Buffer systems (pH 3–10) and thermostatic baths (25–80°C) to isolate degradation pathways.
- Analytical methods : HPLC-MS to monitor hydrolysis products (e.g., ring-opened carboxylic acids) .
- Kinetic modeling : Fit data to Arrhenius or Eyring equations to derive activation parameters .
Q. Q6. What methodologies assess the biological activity of this compound derivatives (e.g., antimicrobial or enzyme inhibition)?
A6. Key approaches include:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria, with positive controls (e.g., ampicillin) .
- Enzyme inhibition studies : Kinetic assays (e.g., IC determination) using purified target enzymes (e.g., β-lactamases) .
- Structure-activity relationships (SAR) : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
Methodological Validation & Reproducibility
Q. Q7. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
A7. Critical steps include:
- Detailed protocols : Specify solvent grades, catalyst purity, and reaction monitoring intervals (e.g., TLC every 30 min).
- Data sharing : Publish raw crystallographic data (CCDC deposition) and NMR spectra (peak assignments) .
- Interlab validation : Collaborate with independent groups to replicate results under standardized conditions .
Q. Q8. What statistical methods are appropriate for analyzing discrepancies in crystallographic data (e.g., R-factor variations)?
A8. Use:
- R and wR metrics : Assess model accuracy; deviations >5% may indicate overfitting or missing solvent molecules .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing motifs .
Safety & Handling
Q. Q9. What safety protocols are recommended for handling azetidin-2-one derivatives in the laboratory?
A9. Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
- Emergency procedures : Immediate rinsing with water (15+ min) for spills or exposure, followed by medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
